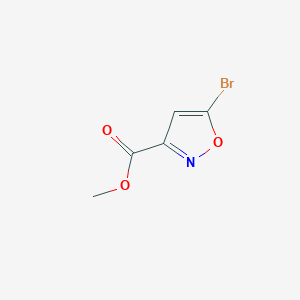

Methyl 5-bromo-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

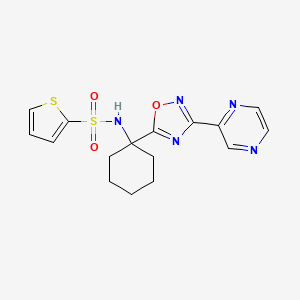

“Methyl 5-bromo-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C5H4BrNO3 . It has a molecular weight of 206 and is typically in the form of a powder . The compound is used in various chemical reactions due to its unique structure and properties .

Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-1,2-oxazole-3-carboxylate” is 1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 . This indicates the specific arrangement of atoms in the molecule. The 1H,15N coupling constants in the azoles are widely accepted in the structure assignments .Physical And Chemical Properties Analysis

“Methyl 5-bromo-1,2-oxazole-3-carboxylate” has a predicted boiling point of 267.0±20.0 °C and a predicted density of 1.723±0.06 g/cm3 . Its pKa is predicted to be -7.38±0.50 .Scientific Research Applications

Synthesis of Oxazoles

“Methyl 5-bromo-1,2-oxazole-3-carboxylate” is a type of oxazole, which is an important class of biologically active compounds in pharmaceutical chemistry . Oxazoles are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . In these years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Biological and Medicinal Properties

Oxazoles have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Synthesis of Functionalized Oxazole Derivatives

Under the standardized conditions, a wide range of functionalized [1, 3]-oxazole and 1H-pyrrolo-[1, 3]-oxazole derivatives were afforded with high yields . According to the recycling experiments, there was no significant reduction in catalytic activity after eight uses of the MNC-1 catalyst .

Anticancer Activity

Some of the 1,2,3-triazole containing compounds like cefatrizine and carboxyamidotriazole have been already used in chemotherapy in the context of cancer control . Several 1,2,3-triazole—benzofuran hybrids were reported as anticancer agents .

Antimicrobial Potential

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-bromo-1,2-oxazole-3-carboxylate is a compound that primarily targets the synthesis of isoxazoles . The compound plays a significant role in the development of new eco-friendly synthetic strategies .

Mode of Action

The interaction of Methyl 5-bromo-1,2-oxazole-3-carboxylate with its targets involves the synthesis of isoxazoles through various synthetic techniques . Most of these methods employ catalysts for cycloaddition reactions . The compound is used in the synthesis of isoxazoles, serving as an intermediate in the reaction .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-1,2-oxazole-3-carboxylate are primarily those involved in the synthesis of isoxazoles . The compound contributes to the development of alternate metal-free synthetic routes, which are significant in the field of drug discovery .

Pharmacokinetics

The compound’s properties such as boiling point, density, and pka have been predicted . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Methyl 5-bromo-1,2-oxazole-3-carboxylate’s action primarily involve the synthesis of isoxazoles . The compound serves as an intermediate in the reaction, contributing to the development of new synthetic strategies .

properties

IUPAC Name |

methyl 5-bromo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONRHRDGVHBHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)

![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)